4-(3-Chloro-2-methylpropyl)-1,3-thiazole

Description

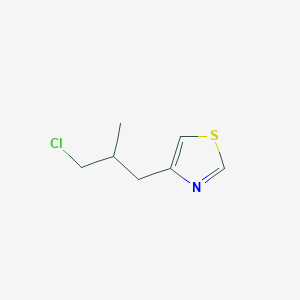

4-(3-Chloro-2-methylpropyl)-1,3-thiazole is a thiazole derivative characterized by a five-membered aromatic ring containing nitrogen and sulfur atoms. The substituent at position 4 of the thiazole ring is a branched 3-chloro-2-methylpropyl group (CH(CH2Cl)CH3), which introduces steric bulk and lipophilicity. Thiazoles are widely studied for their antimicrobial, antitumor, and anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .

Properties

Molecular Formula |

C7H10ClNS |

|---|---|

Molecular Weight |

175.68 g/mol |

IUPAC Name |

4-(3-chloro-2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-6(3-8)2-7-4-10-5-9-7/h4-6H,2-3H2,1H3 |

InChI Key |

FNNRTVQMADQWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CSC=N1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with a thioamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.

Scientific Research Applications

4-(3-Chloro-2-methylpropyl)-1,3-thiazole has a range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Isomerism: Positional Effects

- 2-(3-Chloro-2-methylpropyl)-1,3-thiazole (CAS 1501388-35-7):

This isomer has the chloroalkyl substituent at position 2 instead of 4. Positional isomerism can significantly alter molecular planarity and binding affinity. For example, in 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the dihedral angles between substituents and the thiazole ring influence crystal packing and intermolecular interactions . The 4-substituted target compound may exhibit distinct steric and electronic properties compared to its 2-substituted counterpart.

Chlorinated Substituents

- This compound’s safety data (e.g., GHS hazard statements) suggest handling precautions distinct from branched chloroalkyl derivatives .

- 5-(2’-Hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-1,3-thiazole (J’’): Dichlorophenyl and heptanone substituents at positions 4 and 5 confer antibacterial activity against Gram-positive and Gram-negative bacteria. The branched chloroalkyl group in the target compound may similarly enhance membrane permeability but with different steric constraints .

Aromatic vs. Aliphatic Substituents

Heterocyclic Hybrids

Substituent Effects on Properties

Biological Activity

4-(3-Chloro-2-methylpropyl)-1,3-thiazole is a compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects based on recent research findings.

Antiproliferative Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that certain 1,3-thiazole compounds show potent activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 value of 0.093 µM for one of the tested compounds, indicating a strong potential for anti-cancer applications .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | MCF-7 | 5.73 | VEGFR-2 inhibition |

| Compound 4 | MDA-MB-231 | 12.15 | Induction of apoptosis |

| Staurosporine | MCF-7 | 6.77 | Apoptosis induction |

| Staurosporine | MDA-MB-231 | 7.03 | Apoptosis induction |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In a comprehensive study, various thiazole compounds were tested against several bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Notably, derivatives substituted with specific moieties exhibited enhanced antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 6.25 |

| Thiazole Derivative B | Escherichia coli | 12.5 |

| Thiazole Derivative C | Klebsiella pneumoniae | 10.03 |

| Thiazole Derivative D | Pseudomonas aeruginosa | 54.58 |

Case Studies and Research Findings

- Anticancer Research : A study conducted on a series of thiazoles indicated that the presence of electron-withdrawing groups like chlorine significantly enhances cytotoxic activity against cancer cell lines . This suggests that structural modifications can be pivotal in developing more effective anticancer agents.

- Antimicrobial Efficacy : Another research effort focused on synthesizing thiazole derivatives with hydrazone groups revealed promising results against various fungal strains, with MIC values as low as 1.56 µg/mL for the most active derivative . This underscores the potential for these compounds in treating fungal infections.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds to their targets, confirming their potential as effective inhibitors in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-2-methylpropyl)-1,3-thiazole derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis often involves cyclization reactions using thiourea or thiosemicarbazide with α-halo ketones or brominated intermediates. For example, thiourea reacts with 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione to form thiazole cores . Optimization includes adjusting solvent systems (e.g., DMSO for reflux), reaction duration (e.g., 4.5–18 hours), and post-reaction crystallization (e.g., ethanol/water mixtures). Yields can be improved by controlling stoichiometry and using ultrasonic techniques for nanoparticle synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how are data interpreted?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C-S stretching at 650–750 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methylpropyl groups at δ 1.2–1.5 ppm) .

- UV-Vis : Detects π→π* transitions in conjugated systems (e.g., λmax ~270–300 nm for thiazole rings) .

Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can researchers design and validate biological activity assays for thiazole derivatives, particularly against Gram-positive and Gram-negative pathogens?

- Methodological Answer : Use the agar disc diffusion method:

Prepare compound solutions in DMSO (≤5% v/v to avoid cytotoxicity).

Impregnate sterile discs with test compounds (e.g., 50–100 µg/disc).

Measure inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Nanoparticle formulations (via ultrasonic techniques) enhance bioavailability . Validate results with positive controls (e.g., ampicillin) and statistical analysis (e.g., ANOVA for zone diameter comparisons) .

Q. What structural insights can X-ray crystallography provide for this compound derivatives, and how do intermolecular interactions influence stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral angles between thiazole and aryl rings (e.g., 0.5–7.4°), indicating planarity or distortion .

- Hydrogen bonds (e.g., C-H···Cl, C-H···O) stabilize crystal packing .

- Unit cell parameters (e.g., space group P1, a = 7.4 Å, b = 12.3 Å) for computational modeling . Refinement parameters (e.g., R1 < 0.06) ensure accuracy.

Q. How can computational methods like molecular docking complement experimental data in studying thiazole derivatives’ mechanisms of action?

- Methodological Answer :

Docking : Use software (AutoDock Vina) to model ligand-receptor interactions (e.g., binding to Staphylococcus tyrosyl-tRNA synthetase).

MD Simulations : Assess stability of docked complexes (RMSD < 2.0 Å over 100 ns).

ADMET Prediction : Predict bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test proxies). Correlate with experimental IC50 values .

Q. How should researchers address contradictions in synthetic yields or biological activity data across studies?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., thiourea purity in vs. thiocyanate in ).

- Bioactivity Variability : Standardize assay protocols (e.g., consistent inoculum size in disc diffusion) and validate with replicate experiments.

- Statistical Tools : Apply t-tests or regression analysis to identify significant variables (e.g., solvent polarity vs. MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.